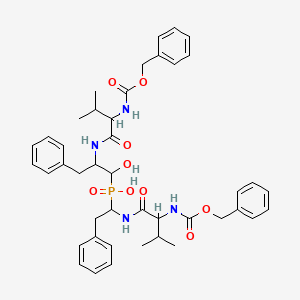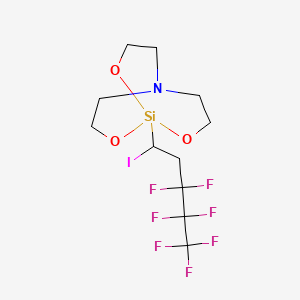
1-(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)-2,8,9-trioxa-5-aza-1-silabicyclo(333)undecane is a complex organofluorine compound It features a unique structure with multiple functional groups, including fluorine, iodine, and silicon atoms
Métodos De Preparación
The synthesis of 1-(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane involves multiple steps. The synthetic route typically starts with the preparation of the heptafluoro-1-iodopentyl precursor, followed by the introduction of the trioxa-aza-silabicyclo structure. Reaction conditions often include the use of strong bases, solvents like tetrahydrofuran (THF), and controlled temperatures to ensure the desired product formation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Aplicaciones Científicas De Investigación
1-(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or diagnostic tools.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, including coatings and polymers.
Mecanismo De Acción
The mechanism of action of 1-(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The trioxa-aza-silabicyclo structure provides rigidity and stability, contributing to its overall activity.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane stands out due to its unique combination of functional groups. Similar compounds include:
1,3,3,4,4,5,5-Heptafluoro-2-methoxy-1-cyclopentene: This compound shares the heptafluorinated structure but lacks the iodine and silabicyclo components.
1,3,3,4,4,5,5-Heptafluoro-2-methoxy-1-cyclopentane: Similar in fluorination but differs in the overall structure and functional groups.
The presence of the iodine and silabicyclo groups in 1-(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)-2,8,9-trioxa-5-aza-1-silabicyclo(33
Propiedades
Número CAS |
112330-85-5 |
|---|---|
Fórmula molecular |
C11H15F7INO3Si |
Peso molecular |
497.22 g/mol |
Nombre IUPAC |
1-(3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C11H15F7INO3Si/c12-9(13,10(14,15)11(16,17)18)7-8(19)24-21-4-1-20(2-5-22-24)3-6-23-24/h8H,1-7H2 |
Clave InChI |
OQTYDEFANMOWFR-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Si]2(OCCN1CCO2)C(CC(C(C(F)(F)F)(F)F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






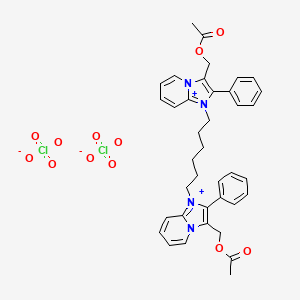
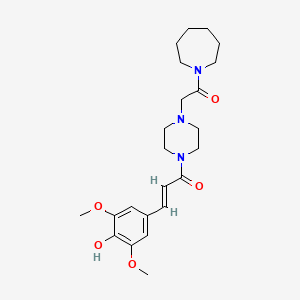
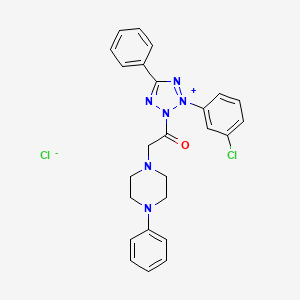
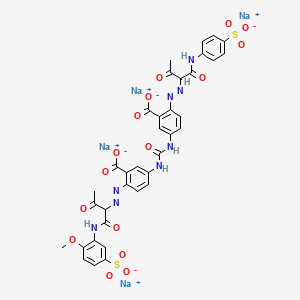
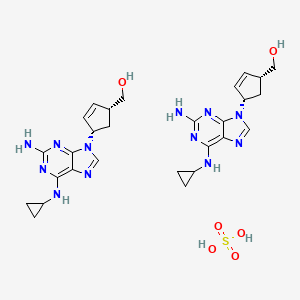
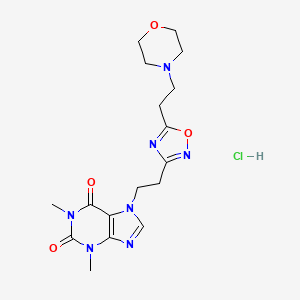
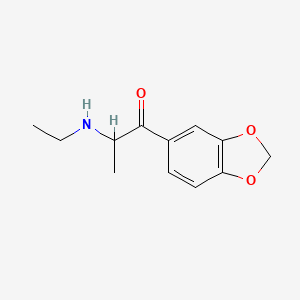
![heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B12757673.png)
